

reducing hazardous solvents Ixazomib impurity analysis

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Compound Focus: Ixazomib Impurity 1

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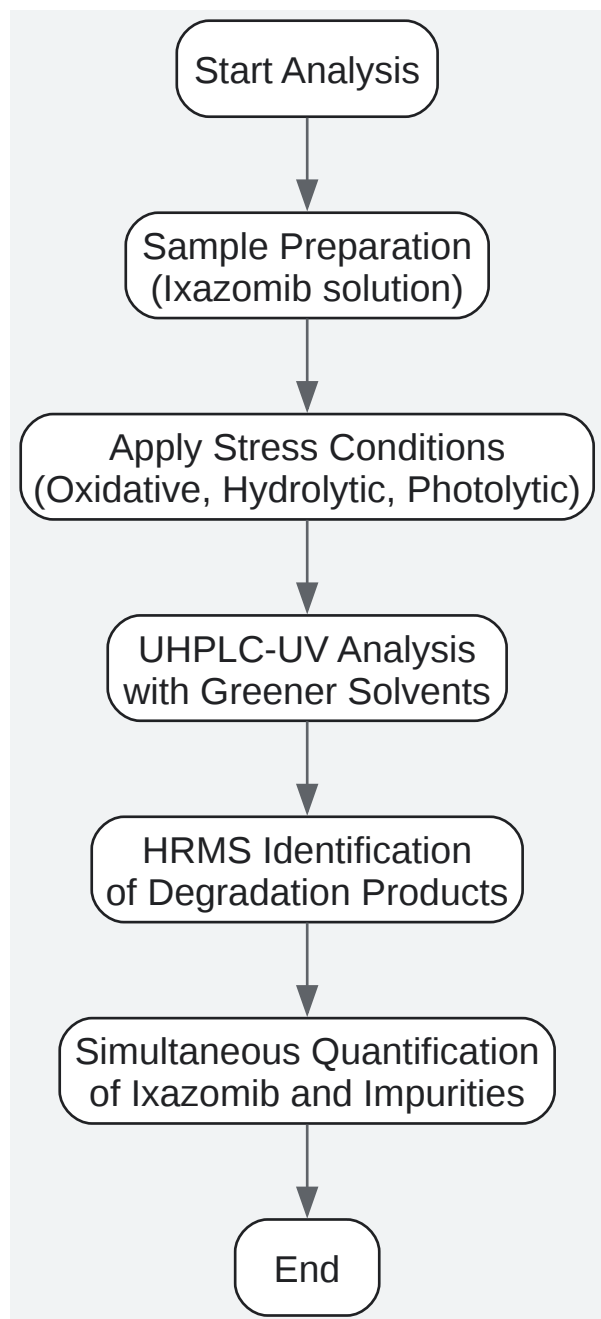
Principles of Green Chromatography

A primary strategy for greening Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods is to replace traditional, hazardous organic solvents like acetonitrile and methanol with safer alternatives [1]. **Ethanol** is often the most favored substitute due to its lower toxicity and environmental impact [1]. Other advanced strategies include using totally aqueous mobile phases, micellar liquid chromatography, or ionic liquids [1].

For laboratories analyzing multiple products, conducting **simultaneous analysis** of several drug components in a single HPLC run can dramatically reduce the total volume of solvents consumed, thereby saving time, cost, and reducing waste [2] [3].

Method & Workflow for Ixazomib Analysis

The following workflow is adapted from a published forced degradation study of Ixazomib [4], incorporating green principles.



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Figure 1: Experimental workflow for Ixazomib impurity analysis.

Detailed Experimental Protocol

Based on the study by Hatokova et al. [4], here is a practical guide:

- **1. Chromatographic Conditions**

- **Technique:** UHPLC-UV with MS-compatible mobile phases.
- **Column:** C18 stationary phase.
- **Key Green Consideration:** Where method compatibility allows, evaluate the substitution of acetonitrile in the mobile phase with a greener alternative like ethanol [1].

- **2. Forced Degradation & Impurity Profiling**

- **Stress Studies:** Expose Ixazomib to oxidative, acidic, alkaline, and photolytic conditions to generate impurities. The study found Ixazomib is particularly sensitive to oxidants and light [4].
- **Degradation Pathways:** The main pathways identified were **oxidative deboronation** and **hydrolysis of the amide bond** [4].
- **Impurity Identification:** Use High-Resolution Mass Spectrometry (HRMS) to identify the chemical structure of the degradation products [4] [5].

- **3. Simultaneous Quantification**

- The developed method can simultaneously assay Ixazomib and its main degradation products (Impurities A, B, and C) over specific concentration ranges [4]:
 - **Ixazomib:** 2.50 - 100.00 µg/mL
 - **Impurity A & B:** 0.75 - 60.00 µg/mL
 - **Impurity C:** 1.25 - 60.00 µg/mL

Troubleshooting Common Issues

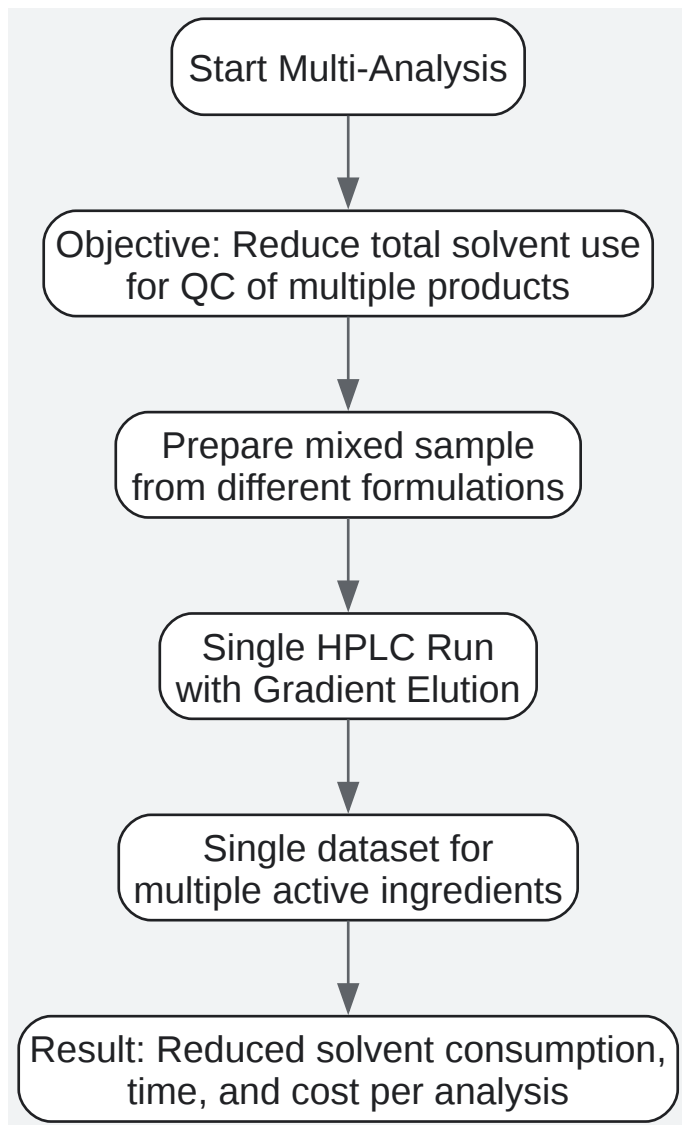
Here are solutions to some frequently encountered problems:

| Issue & Possible Cause | Recommended Solution |
|--|----------------------|
| High Background Noise/Interference • Contaminated solvents or reagents. • Use high-purity solvents. Implement mobile phase recycling where appropriate [2]. | |
| Poor Peak Shape/Resolution • Method not optimized for greener solvents. • Re-optimize gradient program for ethanol/water. Consider micellar liquid chromatography for sharper peaks [1]. | |
| Low Degradation Product Recovery • Inappropriate stress conditions. • Focus on oxidative and photolytic stress, as Ixazomib is relatively stable in neutral/acidic solutions but degrades at high pH and with oxidants [4]. | |
| Inconsistent Kinetics Data • Degradation | |

follows first-order kinetics under various stresses [4]. | • Ensure mathematical models for degradation kinetics (e.g., first-order under neutral, acidic, alkaline, UV stress) are correctly applied [4]. |

Advanced Strategy: Multi-Analysis for Efficiency

For quality control labs that analyze Ixazomib alongside other pharmaceuticals, a simultaneous multi-analysis method can offer significant savings. The core logic is illustrated below.



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Figure 2: Logic of simultaneous multi-analysis to reduce solvent use.

- **Implementation:** This approach uses one gradient elution method (e.g., methanol-water from 50% to 85% methanol in 10 minutes) to separate and quantify a mixture of drugs in a single run [3].
- **Impact:** This procedure dramatically reduces solvent consumption, analysis time, and cost compared to running individual analyses for each drug product [2] [3].

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